molecular formula C8H5N3O B6264211 3-isocyanato-1H-pyrrolo[2,3-b]pyridine CAS No. 2649011-65-2

3-isocyanato-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B6264211
CAS No.: 2649011-65-2
M. Wt: 159.1
InChI Key:
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Description

3-isocyanato-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a fused pyridine and pyrrole ring system with an isocyanate functional group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isocyanato-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with phosgene to form the isocyanate group. The reaction conditions often require the use of an inert atmosphere and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

3-isocyanato-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Nucleophilic substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Cycloaddition: The compound can participate in cycloaddition reactions, forming heterocyclic structures.

    Oxidation and Reduction: The pyrrolo[2,3-b]pyridine ring system can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include amines, alcohols, and oxidizing or reducing agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions include ureas, carbamates, and various heterocyclic compounds, depending on the specific reaction and conditions employed.

Scientific Research Applications

3-isocyanato-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-isocyanato-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The isocyanate group can react with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity can be harnessed for various applications, including the development of enzyme inhibitors and other bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-isocyanato-1H-pyrrolo[2,3-b]pyridine include other pyrrolo[2,3-b]pyridine derivatives with different functional groups, such as:

  • 3-amino-1H-pyrrolo[2,3-b]pyridine
  • 3-hydroxy-1H-pyrrolo[2,3-b]pyridine
  • 3-methyl-1H-pyrrolo[2,3-b]pyridine

Uniqueness

The uniqueness of this compound lies in its isocyanate functional group, which imparts distinct reactivity and potential applications compared to other derivatives. This functional group allows for the formation of a wide range of derivatives through nucleophilic addition and substitution reactions, making it a versatile compound in synthetic chemistry and material science.

Properties

CAS No.

2649011-65-2

Molecular Formula

C8H5N3O

Molecular Weight

159.1

Purity

95

Origin of Product

United States

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